Sodium phenylbutyrate, in combination with taurursodiol, was investigated in a clinical trial (CENTAUR, NCT03127514) for its potential therapeutic benefit in individuals with Amyotrophic Lateral Sclerosis (ALS). [] The trial aimed to evaluate the combination's efficacy and safety in slowing functional decline. []
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1